Sobrerol

概要

説明

ソブレロールは、モノテルペン化合物であり、その粘液溶解作用で知られています。これは、粘液を分解し、呼吸器系からの排出を容易にすることを意味します。 アスカニオ・ソブレロによって、テルペンの酸化生成物として発見されました 。 ソブレロールは、50年以上、過剰な粘液産生を特徴とする呼吸器疾患の治療に、さまざまな製剤で使用されてきました .

準備方法

合成経路と反応条件: ソブレロールは、テルペン、特にピネンの酸化によって合成することができます。 このプロセスには、二酸化炭素の存在下でのα-ピネンオキシドの水和が含まれます 。 この反応では、ソブレロールと、カルボンなどの他の可能な異性体が生成されます .

工業生産方法: 工業的な設定では、ソブレロールは、テレピン油から得られるピネンを酸化することによって製造されます。 この反応は通常、制御された条件下で行われ、ソブレロールの選択的な形成を確保します .

化学反応の分析

Hydrolysis and Racemization

At elevated temperatures (above 60 °C), sobrerol begins to racemize, producing a mixture of its enantiomers:

-

Reaction Observations :

-

Hydrolysis of the epoxide leads to the formation of this compound, but at higher temperatures, it undergoes racemization due to the stability of the allylic alcohol group compared to the epoxide.

-

-

Mechanism :

Catalytic Reactions

Recent studies have explored catalytic methods for synthesizing this compound through tandem reactions involving epoxidation and hydration:

-

Catalysts Used :

-

Selectivity :

Reaction Pathways

| Step | Description |

|---|---|

| Epoxidation | Formation of epoxy intermediate from α-pinene using peracetic acid or similar oxidants. |

| Isomerization | Conversion of epoxy intermediate to this compound through acid-catalyzed ring opening. |

| Hydration | Addition of water leading to the formation of this compound from the carbocation intermediate formed. |

科学的研究の応用

Management of Acute Respiratory Infections (ARIs)

Sobrerol is particularly effective in managing acute upper respiratory infections (AURI). A retrospective study involving ten primary care physicians assessed the efficacy of this compound in different administration methods (oral, nebulized, and combined) among patients with AURIs. The findings indicated that patients receiving combined therapy reported significantly reduced symptoms, such as cough and nasal congestion, compared to those receiving standard treatments alone .

Key Findings:

- Combined Therapy: Patients using both oral and nebulized this compound experienced a more rapid resolution of symptoms at day 7 (OR 4.47 for cough and OR 3.16 for nasal symptoms) compared to other treatment modalities .

- Safety Profile: The study noted that this compound has been prescribed safely for extended periods without severe adverse reactions, although recent guidelines recommend limiting treatment duration to three days due to potential neurological side effects in select patients .

Chronic Respiratory Conditions

This compound has also shown promise in managing chronic respiratory conditions characterized by mucus hypersecretion. Literature reviews indicate that this compound can improve mucociliary clearance and reduce mucus viscosity, which are critical factors in alleviating symptoms associated with chronic respiratory tract infections (RTIs) .

Clinical Studies:

A summary of notable studies is presented in the table below:

| Authors (Year) | Study Design | Disease Type | Patient Age Range | Primary Outcomes | Treatment Details | Results |

|---|---|---|---|---|---|---|

| Milvio et al. (1981) | RCT | Acute and chronic infections | 12–74 years | Lung function improvement | Oral this compound (260 mg) + carbocysteine | Significant improvement across outcomes |

| Seidita et al. (1984) | RCT | Acute respiratory infections | 3–12 years | Clinical signs reduction | Oral this compound (100 mg × 3/day) | Reduced mucus viscosity significantly |

作用機序

ソブレロールは、粘液糖タンパク質のジスルフィド結合を分解することにより、粘液溶解作用を発揮し、粘液の粘度を低下させます。 この作用は、粘液線毛クリアランスを強化し、呼吸器系からの粘液の排出を容易にします 。 さらに、ソブレロールは抗酸化作用があり、免疫防御に役割を果たす分泌型免疫グロブリンA(sIgA)の産生を増やすことができます .

類似の化合物:

カルボン: ソブレロールと同様に、カルボンはピネンの酸化に由来し、同様の構造的特性を持っています.

メントール: 粘液溶解作用を持つ別のモノテルペンであるメントールは、呼吸器治療に一般的に使用されています。

ユーカリプトール: 去痰作用で知られるユーカリプトールは、ソブレロールと同様の用途で使用されます。

ソブレロールの独自性: ソブレロールは、粘液溶解作用と抗酸化作用の独自の組み合わせに加えて、粘液線毛クリアランスを強化する能力により、他の類似の化合物とは異なります。 その長い使用の歴史と、呼吸器疾患の治療における実証された有効性は、その重要性をさらに強調しています .

類似化合物との比較

Carvone: Like sobrerol, carvone is derived from the oxidation of pinene and has similar structural properties.

Menthol: Another monoterpene with mucolytic properties, menthol is commonly used in respiratory treatments.

Eucalyptol: Known for its expectorant properties, eucalyptol is used in similar applications as this compound.

Uniqueness of this compound: this compound’s unique combination of mucolytic and antioxidant properties, along with its ability to enhance mucociliary clearance, sets it apart from other similar compounds. Its long history of use and proven efficacy in treating respiratory conditions further highlight its significance .

生物活性

Sobrerol, a monoterpene compound (5-hydroxy-α, α, 4-trimethyl-3-cyclohexene-1-methanol), has been recognized for its biological activities, particularly in the management of respiratory conditions characterized by mucus hypersecretion. This article provides a detailed overview of this compound's biological activity, including its mechanisms, clinical efficacy, and safety profiles based on diverse sources.

This compound exhibits multiple mechanisms that contribute to its therapeutic effects:

- Mucolytic Activity : this compound fluidifies mucus, thereby reducing its viscosity and facilitating mucociliary clearance. This is particularly beneficial in conditions like bronchitis and other respiratory tract infections (RTIs) where mucus accumulation is prevalent .

- Antioxidant Properties : The compound demonstrates significant radical scavenging activity, which may help mitigate oxidative stress associated with inflammatory responses in respiratory diseases .

- Immune Modulation : this compound has been shown to potentially enhance the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various clinical settings. Below is a summary table of key research findings:

Safety Profile

This compound has been on the market for over 50 years and is generally considered safe. Regulatory agencies have recommended limiting treatment duration to three days due to concerns over prolonged use without sufficient evidence of benefit beyond this period . Adverse effects are minimal but may include gastrointestinal disturbances or allergic reactions in sensitive individuals.

Case Studies

Several case studies highlight the effectiveness of this compound in pediatric populations:

- Pediatric Respiratory Infections : A study involving children aged 3-12 years demonstrated that this compound significantly improved clinical signs and reduced mucus viscosity compared to standard treatments like N-Acetylcysteine .

- Secretory Otitis Media : In a controlled trial with children suffering from secretory otitis media, this compound showed a marked improvement in symptoms such as nasal obstruction and earache, indicating its potential utility beyond respiratory conditions .

特性

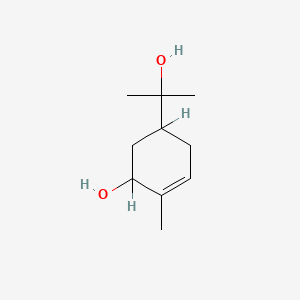

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871701 | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-71-5, 42370-41-2 | |

| Record name | Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。